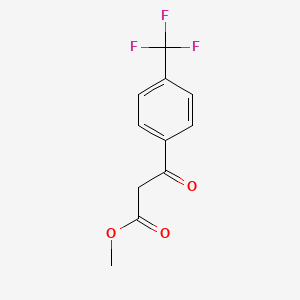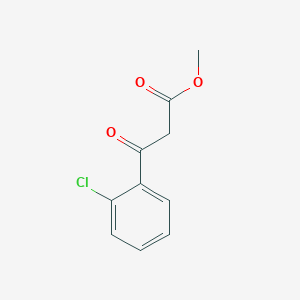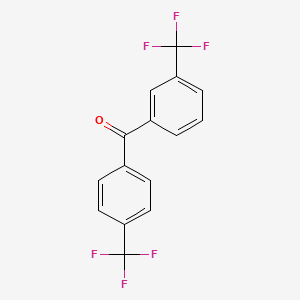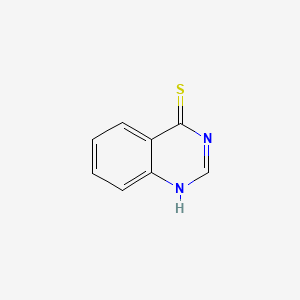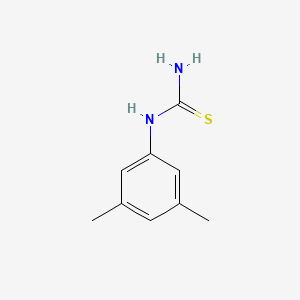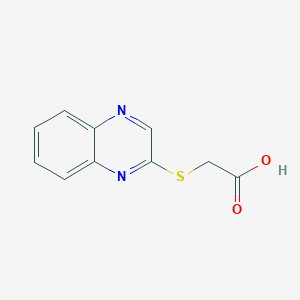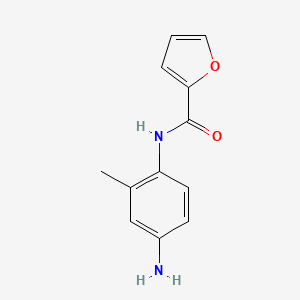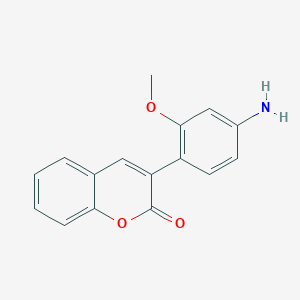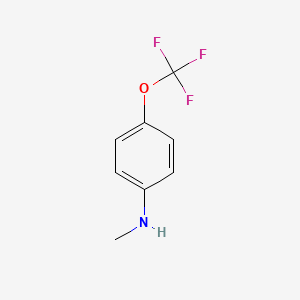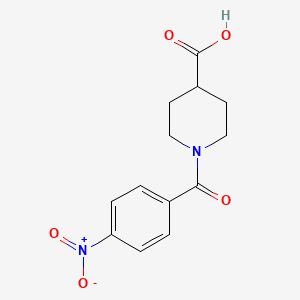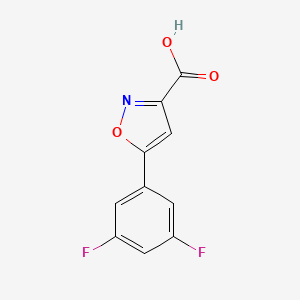
5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic Acid is a heterocyclic compound featuring an oxazole ring substituted with a 3,5-difluorophenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic Acid typically involves the following steps:
Formation of the 3,5-difluorophenyl intermediate: This can be achieved by fluorinating 1,3,5-trichlorobenzene to obtain 1,3,5-trifluorobenzene, followed by amination to produce 3,5-difluoroaniline.
Construction of the oxazole ring: The 3,5-difluoroaniline is then subjected to cyclization reactions with appropriate reagents to form the oxazole ring.
Introduction of the carboxylic acid group:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic Acid can undergo various chemical reactions, including:
Substitution reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction reactions: The oxazole ring and carboxylic acid group can participate in oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of bases or catalysts.
Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution reactions: Products include derivatives with various functional groups replacing the fluorine atoms.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the oxazole ring and carboxylic acid group.
Aplicaciones Científicas De Investigación
5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic Acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic Acid is unique due to its oxazole ring structure combined with the 3,5-difluorophenyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-6-1-5(2-7(12)3-6)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDHRKQMMXWKFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CC(=NO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364029 |
Source


|
| Record name | 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885958-97-4 |
Source


|
| Record name | 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
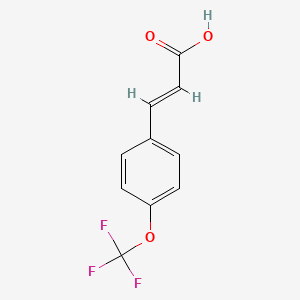

![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)
